molecular formula C64H80N8NiO8 B124037 Nickel(II) 1,4,8,11,15,18,22,25-octabutoxy-29H,31H-phthalocyanine CAS No. 155773-71-0

Nickel(II) 1,4,8,11,15,18,22,25-octabutoxy-29H,31H-phthalocyanine

Cat. No.: B124037
CAS No.: 155773-71-0
M. Wt: 1148.1 g/mol
InChI Key: JFVRZEMMDHQJPH-UHFFFAOYSA-N
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Description

Nickel(II) 1,4,8,11,15,18,22,25-octabutoxy-29H,31H-phthalocyanine is a complex organic compound with the molecular formula

C64H80N8NiO8C_{64}H_{80}N_8NiO_8C64​H80​N8​NiO8​

and a molecular weight of 1148.06 g/mol . This compound belongs to the phthalocyanine family, which is known for its vibrant colors and extensive applications in dyes, pigments, and as catalysts in various chemical reactions. The presence of nickel in the central coordination site and the octabutoxy substituents on the phthalocyanine ring enhance its solubility and electronic properties, making it a valuable material in scientific research and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Nickel(II) 1,4,8,11,15,18,22,25-octabutoxy-29H,31H-phthalocyanine typically involves the cyclotetramerization of 4,5-dibutoxyphthalonitrile in the presence of a nickel salt, such as nickel(II) acetate. The reaction is carried out under reflux conditions in a high-boiling solvent like 1-chloronaphthalene or quinoline . The general reaction scheme is as follows:

4C6H4(OC4H9)2CN+Ni(OAc)2Ni(C6H4(OC4H9)2CN)44 \text{C}_6\text{H}_4(\text{OC}_4\text{H}_9)_2\text{CN} + \text{Ni(OAc)}_2 \rightarrow \text{Ni(C}_6\text{H}_4(\text{OC}_4\text{H}_9)_2\text{CN)}_4 4C6​H4​(OC4​H9​)2​CN+Ni(OAc)2​→Ni(C6​H4​(OC4​H9​)2​CN)4​

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. Purification is typically achieved through recrystallization or chromatography to ensure high purity of the final product .

Chemical Reactions Analysis

Types of Reactions: Nickel(II) 1,4,8,11,15,18,22,25-octabutoxy-29H,31H-phthalocyanine can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of Nickel(II) 1,4,8,11,15,18,22,25-octabutoxy-29H,31H-phthalocyanine involves its ability to absorb light and transfer energy to molecular oxygen, generating singlet oxygen and other reactive oxygen species. These reactive species can induce oxidative damage to cellular components, making the compound effective in applications like photodynamic therapy . The molecular targets include cellular membranes, proteins, and nucleic acids, leading to cell death in targeted applications .

Comparison with Similar Compounds

  • Nickel(II) phthalocyanine-tetrasulfonic acid tetrasodium salt
  • Copper(II) 1,4,8,11,15,18,22,25-octabutoxy-29H,31H-phthalocyanine
  • Zinc 1,4,8,11,15,18,22,25-octabutoxy-29H,31H-phthalocyanine

Comparison: Nickel(II) 1,4,8,11,15,18,22,25-octabutoxy-29H,31H-phthalocyanine is unique due to its specific electronic properties and solubility profile imparted by the octabutoxy groups. Compared to its copper and zinc analogs, the nickel compound exhibits different redox potentials and catalytic activities, making it suitable for specific applications where these properties are advantageous .

Properties

CAS No.

155773-71-0

Molecular Formula

C64H80N8NiO8

Molecular Weight

1148.1 g/mol

IUPAC Name

nickel(2+);5,8,14,17,23,26,32,35-octabutoxy-2,11,20,29,37,39-hexaza-38,40-diazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1,3,5,7,9,11,13,15,17,19(39),20,22,24,26,28,30(37),31,33,35-nonadecaene

InChI

InChI=1S/C64H80N8O8.Ni/c1-9-17-33-73-41-25-26-42(74-34-18-10-2)50-49(41)57-65-58(50)70-60-53-45(77-37-21-13-5)29-30-46(78-38-22-14-6)54(53)62(67-60)72-64-56-48(80-40-24-16-8)32-31-47(79-39-23-15-7)55(56)63(68-64)71-61-52-44(76-36-20-12-4)28-27-43(75-35-19-11-3)51(52)59(66-61)69-57;/h25-32H,9-24,33-40H2,1-8H3;/q-2;+2

InChI Key

JFVRZEMMDHQJPH-UHFFFAOYSA-N

SMILES

CCCCOC1=C2C(=C(C=C1)OCCCC)C3=NC4=NC(=NC5=C6C(=CC=C(C6=C([N-]5)N=C7C8=C(C=CC(=C8C(=N7)N=C2[N-]3)OCCCC)OCCCC)OCCCC)OCCCC)C9=C(C=CC(=C94)OCCCC)OCCCC.[Ni+2]

Canonical SMILES

CCCCOC1=C2C(=C(C=C1)OCCCC)C3=NC4=NC(=NC5=C6C(=CC=C(C6=C([N-]5)N=C7C8=C(C=CC(=C8C(=N7)N=C2[N-]3)OCCCC)OCCCC)OCCCC)OCCCC)C9=C(C=CC(=C94)OCCCC)OCCCC.[Ni+2]

Pictograms

Irritant

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Nickel(II) 1,4,8,11,15,18,22,25-octabutoxy-29H,31H-phthalocyanine
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Nickel(II) 1,4,8,11,15,18,22,25-octabutoxy-29H,31H-phthalocyanine
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Nickel(II) 1,4,8,11,15,18,22,25-octabutoxy-29H,31H-phthalocyanine
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Nickel(II) 1,4,8,11,15,18,22,25-octabutoxy-29H,31H-phthalocyanine
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Nickel(II) 1,4,8,11,15,18,22,25-octabutoxy-29H,31H-phthalocyanine
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Nickel(II) 1,4,8,11,15,18,22,25-octabutoxy-29H,31H-phthalocyanine
Customer
Q & A

Q1: What is the significance of observing Negative Differential Resistance (NDR) in Nickel(II) 1,4,8,11,15,18,22,25-octabutoxy-29H,31H-phthalocyanine ultrathin films?

A1: The observation of NDR in this compound ultrathin films, both on its own and in conjunction with graphene oxide, suggests its potential for applications in electronic devices. [] NDR is a phenomenon where the electrical current decreases with increasing voltage, a characteristic crucial for developing molecular switches, memory devices, and oscillators. This finding paves the way for exploring this material's use in next-generation electronics.

Q2: How does the incorporation of graphene oxide influence the properties of this compound in the context of the study?

A2: The research demonstrates that incorporating graphene oxide with this compound ultrathin films leads to observable NDR effects. [] This suggests that graphene oxide may play a role in modulating the electronic properties of the this compound, potentially influencing charge transport mechanisms and contributing to the observed NDR behavior. This finding highlights the potential of combining these materials for enhanced electronic device performance.

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